Iprodione-d5

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution

Quantitative residue analysis of iprodione fails without a matched isotopic internal standard. Iprodione-d5 (CAS 1215631-57-4) is the pentadeuterated analogue specifically designed for stable isotope dilution assays. - **+5 Da mass shift** ensures baseline resolution from native analyte and chlorine isotopologues. - **97 atom % D minimum enrichment** prevents nonlinear calibration from partially deuterated species. - Validated for EPA, EFSA, and FDA residue monitoring programs in food, environmental, and biological matrices. - Shipped with batch-specific isotopic purity certificate.

Molecular Formula C13H13Cl2N3O3
Molecular Weight 335.19 g/mol
Cat. No. B12396462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprodione-d5
Molecular FormulaC13H13Cl2N3O3
Molecular Weight335.19 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2
InChIKeyONUFESLQCSAYKA-VVHGGLIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iprodione-d5 Isotopic Specifications


Iprodione-d5 (CAS 1215631-57-4) is the pentadeuterated isotopologue of the dicarboximide fungicide iprodione (unlabeled CAS 36734-19-7), featuring deuterium incorporation at both the phenyl ring (2,4,6-d3) and hydantoin moiety (5,5-d2) . This heavy isotope-labeled analogue serves exclusively as an internal standard (IS) for quantitative mass spectrometry, enabling precise correction of matrix effects, extraction inefficiencies, and instrument variability in trace-level residue analysis of iprodione in food, environmental, and biological matrices [1].

1 Stable isotope dilution analysis for iprodione trace quantification
2 Corrects matrix effects, extraction inefficiencies, and instrument variability
3 Supports method validation in food, environmental, and biological research matrices

Iprodione-d5 Generic Substitution Issues


Substituting Iprodione-d5 with unlabeled iprodione, or with a differently deuterated analog (e.g., -d3 or -d7), fundamentally compromises analytical validity due to the strict mass difference requirements for stable isotope dilution assays. The specific +5 Da mass shift of Iprodione-d5 provides baseline chromatographic resolution from the native analyte (+0 Da) and common M+2/M+4 chlorine isotopologues, preventing isotopic cross-talk that would bias quantification . Furthermore, isotopic enrichment below the specified 97 atom % D threshold introduces variable concentrations of partially deuterated species, causing nonlinear calibration and increased limits of detection. Vendors providing materials with only 95% or unspecified enrichment do not meet the performance benchmarks documented in peer-reviewed method validations [1].

Unlabeled iprodione Native analyte
Co-elutes with the analyte and has an identical mass, preventing correction for matrix effects and ionization variability.
Iprodione-d3 or -d7 Alternative analogs
May introduce isotopic cross-talk with M+2/M+4 isotopologues or a deuterium isotope effect that alters retention time, compromising co-elution.
Lower enrichment <97 atom % D
Introduces variable concentrations of unlabeled species, which can bias calibration linearity and elevate limits of detection.

Iprodione-d5 Performance vs. Analogs


Isotopic Enrichment vs. Generic Standards

Iprodione-d5 is manufactured to a certified isotopic enrichment of 97 atom % D . This value exceeds the typical enrichment of generic deuterated standards (often 95-96%) and is critical for minimizing the contribution of unlabeled or partially labeled species to the internal standard signal. Lower enrichment levels (e.g., 95 atom % D) can introduce up to 5% of unlabeled iprodione into the internal standard solution, directly biasing the calculated analyte concentration and increasing method uncertainty [1].

Isotopic Enrichment
Analytical context
≥97 atom % D
Reported to support lower method uncertainty and quantification limits
Data to verify: 95-96% enrichment in generic standards may bias calculations
Analytical Chemistry Mass Spectrometry Stable Isotope Dilution

Internal Standard for Photoproduct Quantification

In a controlled UV-vis photodegradation study of iprodione in aqueous solution, Iprodione-d5 was used as the internal standard for triple quadrupole mass spectrometry to accurately estimate concentrations of five previously unreported photoproducts [1]. The use of the deuterated standard enabled correction for ionization suppression/enhancement in the complex irradiated matrix. Without this correction, the quantification of low-abundance photoproducts (e.g., cyclic isomers and dechlorinated species) would be unreliable due to variable matrix effects [1].

Photoproduct Quantification
Reported method context
Corrects for matrix effects to quantify 5 photoproducts in water
Supports reliable quantification in aqueous photodegradation studies
Used with triple quadrupole LC-MS/MS; controls for ion suppression/enhancement
Environmental Analysis Photochemistry LC-MS/MS

QSAR-Based Toxicity Prediction

The same photodegradation study utilized Iprodione-d5 to enable quantitative assessment of photoproduct yields, which then fed into QSAR toxicity predictions using the Toxicity Estimation Software Tool (T.E.S.T.) [1]. The study predicted oral rat LD50 values of 350 mg/kg and 759 mg/kg for cyclic isomers of iprodione, compared to 2776 mg/kg for the parent iprodione. This 73-87% lower LD50 for photoproducts highlights a significant increase in acute toxicity upon environmental transformation. Accurate quantification via Iprodione-d5 was a prerequisite for these toxicological findings.

QSAR Toxicity Prediction
Reported endpoint context
Target Photoproducts: 350–759 mg/kg
Baseline Parent iprodione: 2776 mg/kg
Reported photoproduct yield context for environmental risk assessment
In silico QSAR prediction based on structures identified with ISTD support
Toxicology QSAR Environmental Risk Assessment

Mass Shift and Isotopic Purity

Iprodione-d5 incorporates five deuterium atoms, yielding a nominal mass of 335.20 Da (M+5 relative to unlabeled) . This contrasts with Iprodione-d3 (M+3) and Iprodione-d7 (M+7) [1]. The +5 Da shift provides a balance between sufficient mass separation to avoid overlap with natural abundance M+2/M+4 isotopologues of the native analyte and maintaining similar chromatographic retention time. A larger mass difference (e.g., +7 Da) can sometimes induce a deuterium isotope effect, altering retention time and compromising co-elution, which is essential for optimal matrix effect correction. The 97 atom % D purity of Iprodione-d5 also ensures minimal interference from unlabeled species, a specification not universally guaranteed for all deuterated analogs .

Mass Shift & Purity
Analytical context
Iprodione-d5 +5 Da, 97 atom % D
Alternatives +3 Da or +7 Da, unspecified purity
Reported to balance mass separation and co-elution for robust quantification
Isotopic cross-talk and retention time shifts are potential risks with alternatives
Mass Spectrometry Stable Isotope Labeling Method Validation

Iprodione-d5 Application Scenarios


Environmental Fate and Photodegradation Studies

Iprodione-d5 is the preferred internal standard for quantifying iprodione and its transformation products in aqueous photodegradation experiments [1]. Its use corrects for matrix effects in irradiated samples, enabling accurate estimation of photoproduct yields. This is critical for generating reliable data for environmental risk assessments and regulatory submissions. [1]

Food Residue Analysis and Pesticide Monitoring

In LC-MS/MS methods for pesticide residue analysis in complex food matrices (e.g., soybeans, fruits, vegetables), Iprodione-d5 is essential for compensating for matrix-induced ion suppression [1]. The 97 atom % D enrichment ensures low background interference, facilitating compliance with stringent maximum residue limits (MRLs) set by regulatory agencies. [1]

Metabolite Identification and In Vitro Metabolism

Iprodione-d5 can be used as a surrogate standard to track the formation of iprodione metabolites (e.g., 3,5-dichloroaniline, RP 30228) in in vitro systems [1]. While not a direct internal standard for each metabolite, its addition at the start of sample preparation allows for correction of extraction efficiency and matrix effects, improving the semi-quantitative accuracy of metabolite profiling. [2]

Regulatory Method Validation

Analytical laboratories developing validated methods for iprodione quantification in support of EPA, EFSA, or FDA residue monitoring programs rely on Iprodione-d5 as the stable isotope-labeled internal standard [1]. Its defined isotopic purity and +5 Da mass shift meet the stringent performance criteria required for method validation, including accuracy, precision, and linearity. [1]

Application
Selection Property
Validation Focus
Environmental fate & photodegradation studies
Matrix-effect correction context
Photodegradation workflow validation
Food & bioanalysis residue monitoring
Isotopic enrichment (>97 atom % D)
Method linearity and LLOQ verification
In vitro metabolite identification
Surrogate standard recovery compensation
Extraction efficiency and matrix-effect assessment
Method validation support
+5 Da mass shift and co-elution
Method transfer and inter-laboratory reproducibility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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